molecular formula C20H26N2O3S B5034558 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide

Cat. No.: B5034558
M. Wt: 374.5 g/mol
InChI Key: JXKRPOGJDWTGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a dimethylanilino moiety, which is further linked to a diethylacetamide group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide typically involves the reaction of benzenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-diethylacetamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of automated systems for reagent addition and temperature control further enhances the reproducibility and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: It has shown promise as an antimicrobial and anticancer agent, with studies indicating its effectiveness against certain bacterial strains and cancer cell lines.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide is unique due to its combination of a benzenesulfonyl group with a dimethylanilino moiety and a diethylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler sulfonamide or amide compounds .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-21(6-2)20(23)15-22(19-14-16(3)12-13-17(19)4)26(24,25)18-10-8-7-9-11-18/h7-14H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKRPOGJDWTGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=C(C=CC(=C1)C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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